2-[1-(2-methoxybenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole
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Overview
Description
2-[1-(2-methoxybenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole is a complex organic compound that features a benzimidazole ring fused to a piperidine ring, with a methoxyphenyl group attached to the methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-methoxybenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole typically involves the condensation of o-phenylenediamine with an aromatic aldehyde to form the benzimidazole coreThe final step involves the attachment of the methoxyphenyl group via a Friedel-Crafts acylation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-methoxybenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form N-oxides.
Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Benzimidazole N-oxide derivatives.
Reduction: Alcohol derivatives of the methanone moiety.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-[1-(2-methoxybenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. It has shown promise in preliminary studies for its antimicrobial, anticancer, and anti-inflammatory properties .
Medicine
In medicine, derivatives of this compound are being investigated for their potential use as therapeutic agents. They are being explored for the treatment of various diseases, including bacterial infections, cancer, and inflammatory disorders .
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its structural features make it suitable for use in the production of polymers, coatings, and other advanced materials .
Mechanism of Action
The mechanism of action of 2-[1-(2-methoxybenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets in biological systems. The benzimidazole ring is known to interact with DNA and proteins, leading to the inhibition of key biological processes. The piperidine ring enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
- [3-(3H-imidazo[4,5-b]pyridin-2-yl)]-(2-methoxyphenyl)methanone
- [3-(1H-benzo[d]imidazol-2-yl)]-(2-methoxyphenyl)methanone
- [3-(1H-benzo[d]imidazol-2-yl)]-(3,4,5-trimethoxyphenyl)methanone
Uniqueness
What sets 2-[1-(2-methoxybenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole apart from similar compounds is its unique combination of the benzimidazole and piperidine rings. This combination enhances its chemical stability, biological activity, and potential for further functionalization. The presence of the methoxyphenyl group also contributes to its unique pharmacological profile .
Properties
IUPAC Name |
[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(2-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-25-18-11-5-2-8-15(18)20(24)23-12-6-7-14(13-23)19-21-16-9-3-4-10-17(16)22-19/h2-5,8-11,14H,6-7,12-13H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEPXWUIMIHITSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCCC(C2)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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